

# X-ray Crystallography of Aminobenzonitriles: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

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While direct experimental X-ray crystallography data for **3-Amino-2-hydroxybenzonitrile** is not publicly available, this guide provides a comparative analysis of the crystallographic data for closely related aminobenzonitrile derivatives. This comparison offers valuable insights into the structural properties of this class of compounds, which are of significant interest to researchers, scientists, and drug development professionals.

This guide presents a detailed comparison of the single-crystal X-ray diffraction data for three alternative compounds: 2-Amino-4-chlorobenzonitrile, 4-Aminobenzonitrile, and 4-Amino-3,5-difluorobenzonitrile. Understanding the crystal structures of these analogues is crucial for predicting the physicochemical properties and molecular interactions of related molecules, a key aspect of rational drug design.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three aminobenzonitrile derivatives, allowing for a clear and objective comparison of their solid-state structures.

Parameter	2-Amino-4-chlorobenzonitrile	4-Aminobenzonitrile	4-Amino-3,5-difluorobenzonitrile
Chemical Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub>	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> N <sub>2</sub>
Molecular Weight	152.58 g/mol	118.14 g/mol	154.12 g/mol
Crystal System	Triclinic	Monoclinic	Orthorhombic
Space Group	P-1[1]	P2 <sub>1</sub> /n	Pnma
Unit Cell Dimensions	a = 3.8924(9) Å b = 6.7886(15) Å c = 13.838(3) Å α = 77.559(16)° β = 88.898(17)° γ = 83.021(17)°[1]	a = 5.936(1) Å b = 5.651(1) Å c = 18.598(3) Å β = 93.18(1)°	a = 14.079(3) Å b = 3.869(1) Å c = 12.195(2) Å
Volume (Å <sup>3</sup> )	354.41(14)	622.5(2)	664.0(2)
Z	2	4	4
Temperature (K)	296[1]	293	293
Radiation	Mo Kα (λ = 0.71073 Å)[1]	Mo Kα (λ = 0.71073 Å)	Mo Kα (λ = 0.71073 Å)
R-factor	0.072	0.045	0.042

## Experimental Protocols

The methodologies employed to obtain the single-crystal X-ray diffraction data for the compared compounds are outlined below. These protocols provide a basis for understanding the experimental conditions under which the structural data were collected.

## Synthesis and Crystallization

- 2-Amino-4-chlorobenzonitrile: The commercial compound was recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.[1]
- 4-Aminobenzonitrile: Single crystals were grown by sublimation.[2]

- 4-Amino-3,5-difluorobenzonitrile: The synthesis of this compound has been reported, and single crystals for X-ray diffraction were obtained from a suitable solvent.[3]

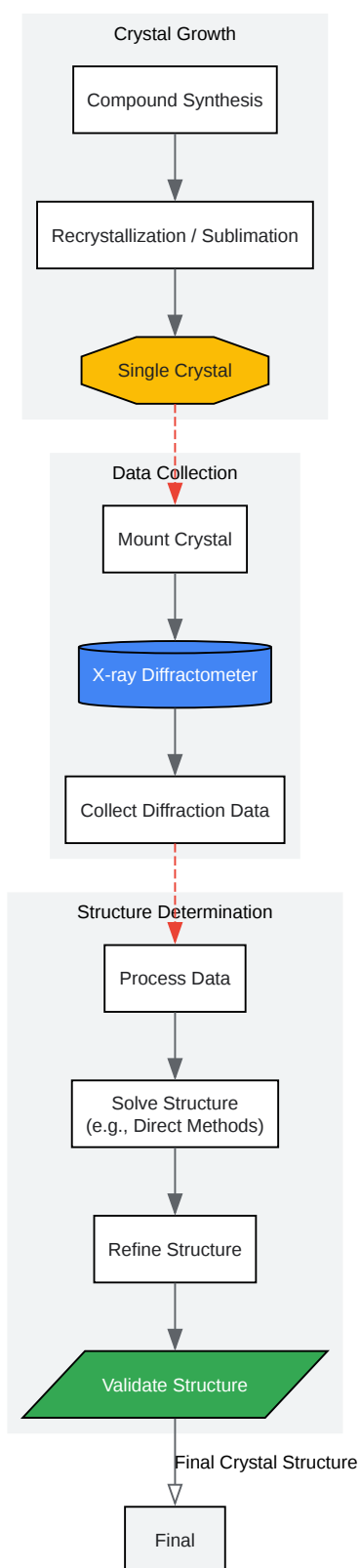
## X-ray Data Collection and Structure Refinement

A generalized workflow for single-crystal X-ray diffraction is depicted in the diagram below. The specific instrumentation and software used for each compound are detailed as follows:

- 2-Amino-4-chlorobenzonitrile: A yellow crystal was mounted on a STOE IPDS II diffractometer. Data was collected at 296 K using graphite-monochromated MoK $\alpha$  radiation. The structure was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F<sup>2</sup>. [1]
- 4-Aminobenzonitrile: Data was collected on a suitable single-crystal X-ray diffractometer using MoK $\alpha$  radiation. The structure was solved and refined using standard crystallographic software.
- 4-Amino-3,5-difluorobenzonitrile: Single-crystal X-ray diffraction data were collected at 293 K. The structure was solved and refined to the reported R-factor.[3]

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining a crystal structure using single-crystal X-ray diffraction.



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Caption: Generalized workflow for single-crystal X-ray crystallography.

This guide provides a foundational comparison of the crystallographic data for aminobenzonitrile derivatives, offering valuable structural insights in the absence of data for **3-Amino-2-hydroxybenzonitrile**. The presented data and protocols serve as a useful resource for researchers in the fields of medicinal chemistry, materials science, and drug discovery.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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